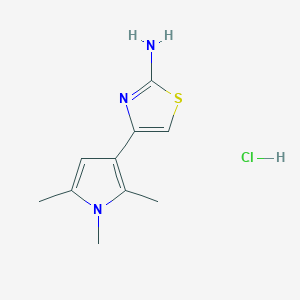![molecular formula C16H10BrF3N2S B1438997 5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol CAS No. 1105189-91-0](/img/structure/B1438997.png)
5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol
Vue d'ensemble
Description
This would typically include the compound’s IUPAC name, its molecular formula, and its structure. It might also include information about the compound’s uses or applications.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the steps involved in the reaction.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its bond lengths and angles, its stereochemistry, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Chemical Synthesis and Structural Studies
Synthesis of Novel Compounds
This chemical compound has been utilized in the synthesis of various novel compounds, including imidazoles, oxadiazoles, and thiadiazoles. These derivatives demonstrate diverse chemical behaviors and are valuable for further chemical research and potential applications in pharmaceuticals (Klásek et al., 2010), (Gul et al., 2017).
Role in Corrosion Inhibition
Compounds derived from imidazole-2-thiol, such as 5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol, have been studied for their corrosion inhibition properties. These compounds have shown effectiveness in protecting metals like mild steel in corrosive environments (Ammal et al., 2018).
Crystallography and Molecular Packing
The compound and its derivatives are used in crystallography to understand molecular packing and intermolecular interactions. Such studies are crucial for materials science and designing new materials with specific properties (Mohamed et al., 2013).
Biomedical Research
Antimicrobial Activity
Several derivatives of imidazole-2-thiol have been synthesized and evaluated for their antimicrobial properties. These studies contribute to the development of new antimicrobial agents, which is crucial in the fight against drug-resistant bacteria (Narwal et al., 2012), (Güzeldemirci & Küçükbasmacı, 2010).
Anticancer Research
In cancer research, derivatives of this compound have been synthesized and evaluated for their potential in inhibiting the growth of cancer cells. This research contributes to the ongoing search for more effective cancer treatments (Wang Cong-zhan, 2009).
Antioxidant Properties
The compound has been studied for its role in enhancing the antioxidant properties of industrial lubricating oils. This research is significant in extending the lifespan of machinery and reducing maintenance costs (Ashry et al., 2014).
Material Science
Organometallic Chemistry and OLEDs
The compound's derivatives have applications in organometallic chemistry, particularly in the development of materials for organic light-emitting diodes (OLEDs). These materials are important for improving the efficiency and color range of OLEDs (Wang et al., 2010).
Photochromic Behavior
Derivatives of 5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol have been studied for their photochromic behavior, which is essential in developing materials for light-responsive applications (Cao et al., 2015).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, such as its toxicity, flammability, or environmental impact.
Orientations Futures
This would involve a discussion of potential future research directions or applications for the compound.
I hope this general information is helpful. If you have any specific questions about these types of analyses, feel free to ask!
Propriétés
IUPAC Name |
4-(4-bromophenyl)-3-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrF3N2S/c17-12-6-4-10(5-7-12)14-9-21-15(23)22(14)13-3-1-2-11(8-13)16(18,19)20/h1-9H,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIFVTWOOBUZMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=CNC2=S)C3=CC=C(C=C3)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrF3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



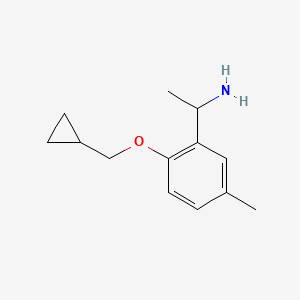

![Methyl 3-[(oxan-4-yl)amino]propanoate](/img/structure/B1438918.png)
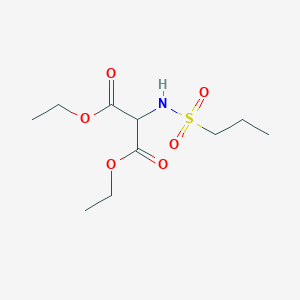
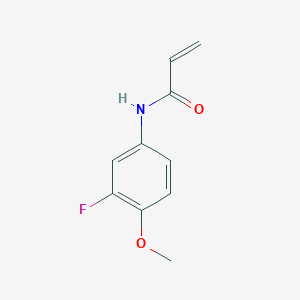
![N-[(5-Iodo-2-furyl)methyl]-N-methylamine](/img/structure/B1438921.png)
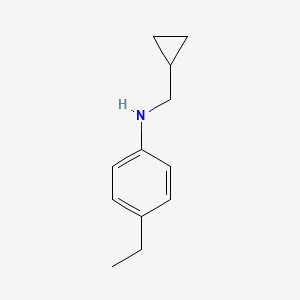
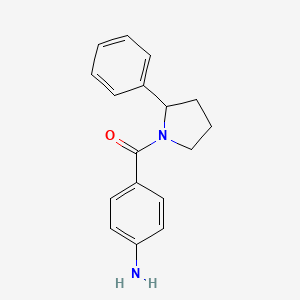
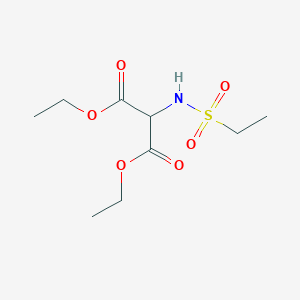
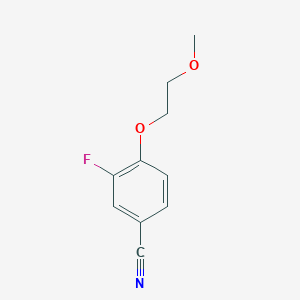
![2-amino-N-[1-(4-methylphenyl)propyl]butanamide](/img/structure/B1438929.png)
